molecular formula C5H9N5O B596725 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1228552-93-9

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B596725
CAS No.: 1228552-93-9
M. Wt: 155.161
InChI Key: LHFFZPOUFUWQOT-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Scientific Research Applications

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structures and uses. For instance, 3-Amino-1,2,4-triazole is used as a herbicide and can cause irritation and damage to the eyes, skin, respiratory system, and digestive system .

Biochemical Analysis

Biochemical Properties

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects are dependent on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide typically involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds. This process is often carried out under mild conditions and does not require transition metals . Another method involves the reaction of hydrazine hydrate, aminocyanide, and formic acid, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFFZPOUFUWQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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